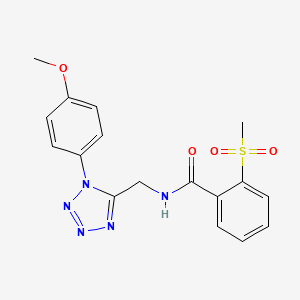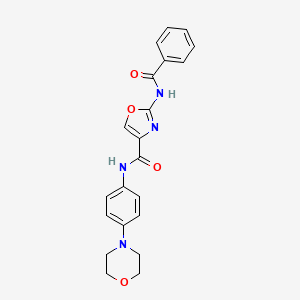
2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis details for 2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide were not found, oxazole derivatives have been synthesized and screened for various biological activities . Oxazole is an important heterocyclic nucleus and its derivatives play a pivotal role in delineating biological activities .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives is crucial in determining their biological activities .Aplicaciones Científicas De Investigación
Inhibitor of CK1δ/ε
This compound has been identified as a potent inhibitor of CK1δ (IC 50 = 0.040 and 0.042 μM, respectively) . CK1δ and ε are members of the casein kinase 1 (CK1) family, a highly conserved ubiquitously expressed serine/threonine protein kinase family . The inhibition of these kinases can have significant implications in various biological processes and diseases.
Cancer Research
The compound has shown the ability to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner . This suggests potential applications in cancer research and treatment.
Neurodegenerative Diseases
Given that deregulation of CK1 isoforms have been linked to neurodegenerative diseases , this compound, as an inhibitor of CK1δ, may have potential applications in the research and treatment of these diseases.
Inflammatory Disorders
CK1 isoforms have also been linked to inflammatory disorders . Therefore, this compound could potentially be used in research related to these conditions.
Drug Development
Protein kinases, such as the CK1 family, represent attractive targets for drug development . As an inhibitor of CK1δ/ε, this compound could potentially be used in the development of new drugs.
Structural Analysis
The molecular and crystal structures of this compound and its analogs have been analyzed using the XRD method . This suggests potential applications in structural biology and crystallography.
Mecanismo De Acción
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Oxazole derivatives, in general, are known to interact with their targets in a variety of ways, often depending on the specific substitution pattern of the oxazole nucleus .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, suggesting that the compound may have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-benzamido-N-(4-morpholin-4-ylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-19(15-4-2-1-3-5-15)24-21-23-18(14-29-21)20(27)22-16-6-8-17(9-7-16)25-10-12-28-13-11-25/h1-9,14H,10-13H2,(H,22,27)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVZQEIJUMOGPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(4-morpholinophenyl)oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-nitro-2-[2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2392573.png)
![3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2392577.png)
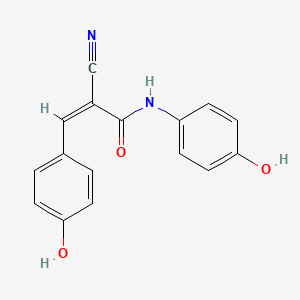
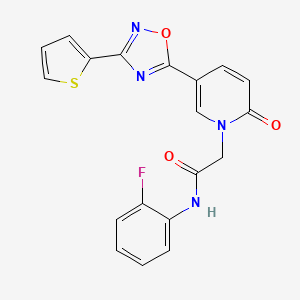
![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)
![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2392582.png)
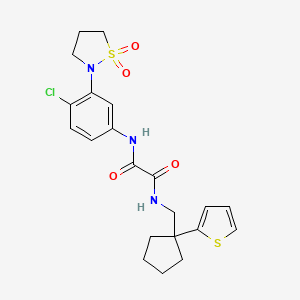
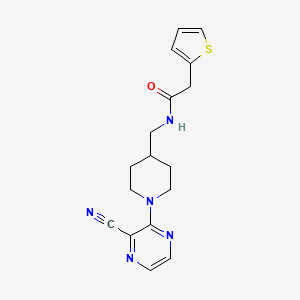
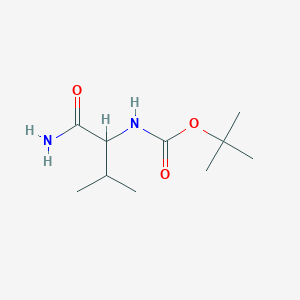
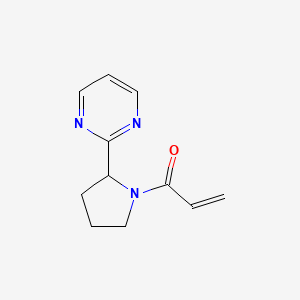
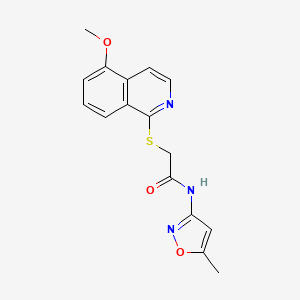

![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392594.png)
